

Interpreting data from ER-000444793 treated cells

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Compound of Interest

Compound Name: ER-000444793

Cat. No.: B15576322

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Technical Support Center: ER-000444793

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ER-000444793**, a potent inhibitor of the mitochondrial permeability transition pore (mPTP).

Frequently Asked Questions (FAQs)

Q1: What is **ER-000444793** and what is its primary mechanism of action?

ER-000444793 is a small molecule that acts as a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening.^{[1][2]} Its primary mechanism is to prevent the Ca²⁺-induced opening of the mPTP, thereby protecting mitochondria from swelling and subsequent damage.^[3] A key feature of **ER-000444793** is that its inhibitory action is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP.^{[1][3]} This distinguishes it from traditional mPTP inhibitors like Cyclosporin A (CsA).^{[1][3]}

Q2: I am not seeing the expected inhibitory effect of **ER-000444793** on mPTP opening in my assay. What could be the issue?

Several factors could contribute to a lack of efficacy. Here are a few troubleshooting steps:

- **Compound Solubility:** **ER-000444793** is insoluble in water and ethanol but soluble in DMSO.^[2] Ensure that you are using fresh, high-quality DMSO to prepare your stock solution.^[2]

Avoid repeated freeze-thaw cycles of the stock solution, which can lead to compound degradation.[1]

- **Mitochondrial Integrity:** The quality of your isolated mitochondria is crucial. Overly harsh isolation techniques can damage the mitochondria, rendering them unable to respond to stimuli or inhibitors.[4] It is recommended to perform quality control assays, such as measuring the respiratory control ratio or assessing outer mitochondrial membrane integrity via cytochrome c release.[4][5]
- **Assay Conditions:** The concentration of Ca^{2+} used to induce mPTP opening is critical. If the Ca^{2+} overload is too severe, it may overwhelm the inhibitory capacity of **ER-000444793**. Consider performing a Ca^{2+} titration to determine the optimal concentration for your experimental system.
- **Cell Type/Tissue Specificity:** The composition and regulation of the mPTP can vary between different cell types and tissues.[4] The potency of **ER-000444793** may differ depending on the specific mitochondrial context.

Q3: How does the mechanism of **ER-000444793** differ from that of Cyclosporin A (CsA)?

The primary difference lies in their interaction with Cyclophilin D (CypD). CsA inhibits mPTP opening by binding to CypD in the mitochondrial matrix, preventing its interaction with the core components of the pore.[6] In contrast, **ER-000444793** does not bind to or inhibit the enzymatic activity of CypD.[3] This was demonstrated in competitive binding assays where **ER-000444793** did not displace a fluorescently labeled CsA probe from CypD.[1][3] This makes **ER-000444793** a valuable tool for studying CypD-independent mechanisms of mPTP regulation.

Q4: What are the recommended working concentrations for **ER-000444793**?

The reported IC_{50} for **ER-000444793** in inhibiting mPTP opening is $2.8 \mu\text{M}$. [1][2] For cell-based assays, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. It is important to note that high concentrations of any compound can have off-target effects.

Q5: Is **ER-000444793** toxic to cells?

Studies have shown that **ER-000444793** is a non-toxic mPTP inhibitor.[\[1\]](#)[\[3\]](#) However, it is always good practice to assess cell viability in the presence of the compound at the concentrations and incubation times used in your experiments. This can be done using standard assays such as MTT, Alamar Blue, or by monitoring cell morphology.[\[1\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data related to **ER-000444793** and its comparison with other known mPTP modulators.

Table 1: In Vitro Potency of mPTP Inhibitors

Compound	Target	IC50	Reference
ER-000444793	mPTP (CypD-independent)	2.8 μ M	[1] [2]
Cyclosporin A (CsA)	Cyclophilin D (CypD)	23 nM (for CypD binding)	[1]
Sanglifehrin A (SfA)	Cyclophilin D (CypD)	5 nM (for CypD binding)	[1]

Experimental Protocols

Protocol 1: Assessment of Ca²⁺-Induced Mitochondrial Swelling

This protocol is a common method to assess mPTP opening by measuring the decrease in light absorbance as mitochondria swell.

Materials:

- Isolated mitochondria
- Mitochondrial suspension buffer (e.g., MSK buffer)[\[7\]](#)
- Respiratory substrates (e.g., succinate and rotenone)[\[3\]](#)
- CaCl₂ solution

- **ER-000444793** stock solution (in DMSO)
- Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

- Resuspend isolated mitochondria in the suspension buffer at a concentration of 0.5-1.0 mg/mL.
- Add respiratory substrates to energize the mitochondria.
- Incubate the mitochondrial suspension with various concentrations of **ER-000444793** or vehicle control (DMSO) for a predetermined time (e.g., 5-10 minutes) at room temperature.
- Place the samples in the spectrophotometer and record a baseline absorbance at 540 nm.
- Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 100-200 μM).
- Monitor the decrease in absorbance at 540 nm over time. A slower rate of decrease in absorbance in the presence of **ER-000444793** indicates inhibition of mitochondrial swelling.

Protocol 2: Measurement of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

This protocol uses a fluorescent dye to measure changes in the mitochondrial membrane potential, which dissipates upon mPTP opening.

Materials:

- Isolated mitochondria or intact cells
- Mitochondrial suspension buffer or cell culture medium
- Respiratory substrates (for isolated mitochondria)
- Potentiometric fluorescent dye (e.g., TMRM or Rhodamine 123)[\[3\]](#)[\[7\]](#)
- CaCl₂ solution
- **ER-000444793** stock solution (in DMSO)

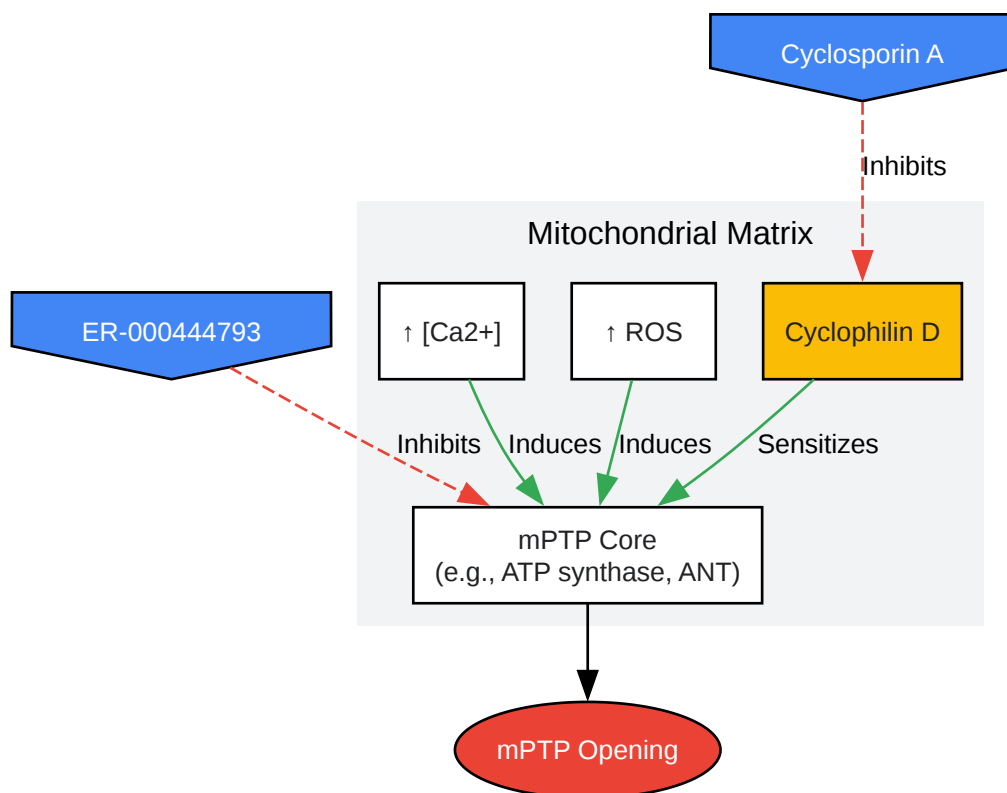
- Fluorescence plate reader or microscope

Procedure:

- Load isolated mitochondria or cells with the fluorescent dye according to the manufacturer's instructions.
- Incubate with **ER-000444793** or vehicle control.
- Establish a baseline fluorescence reading.
- Add CaCl₂ to induce mPTP opening.
- Monitor the fluorescence over time. A decrease in fluorescence (for quenching dyes like TMRM) indicates depolarization of the mitochondrial membrane. Inhibition of this decrease by **ER-000444793** signifies its protective effect.

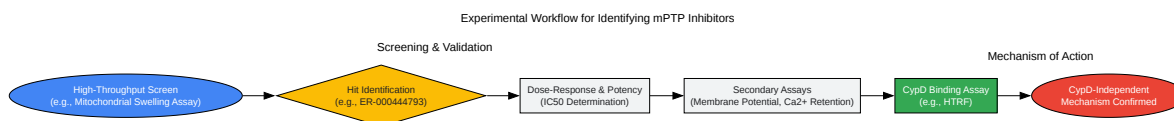
Visualizations

Simplified Signaling Pathway of mPTP Opening



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Caption: Mechanism of mPTP inhibition by **ER-000444793** vs. CsA.



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Caption: Workflow for identification and characterization of mPTP inhibitors.

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